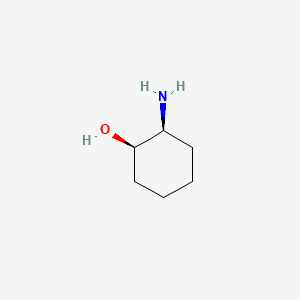

cis-2-Aminocyclohexanol

Vue d'ensemble

Description

Cis-2-Aminocyclohexanol (ACH) is an important aminocyclohexanol compound that has been studied extensively due to its wide range of potential applications in the fields of chemistry and biology. ACH has been used in various scientific research applications, such as drug delivery, enzyme inhibition, and gene expression regulation. ACH is also known to have biochemical and physiological effects on the body, and its use in laboratory experiments has several advantages and limitations.

Applications De Recherche Scientifique

Synthesis and Protective Effectiveness

- Antidotes for Anticholinesterase Poisoning : Research by Bannard and Parkkari (1970) explored the synthesis of cis- and trans-2-aminocyclohexanols for creating antidotes against anticholinesterase poisoning. This study emphasizes the potential of these compounds in medical applications, particularly in treating poisoning cases.

Chemical Synthesis

Selective Formation of cis-1,4-Aminocyclohexanol : Gallou et al. (2010) developed a selective and practical approach for forming cis-1,4-aminocyclohexanol, highlighting its ease of synthesis for large-scale production (Gallou et al., 2010). This indicates its utility in industrial chemical synthesis.

Resolution of Racemic Derivatives : Schiffers et al. (2006) described an efficient protocol for resolving racemic 2-aminocyclohexanol derivatives, providing access to a variety of diversely substituted derivatives (Schiffers et al., 2006). This study is significant for its implications in asymmetric catalysis and the production of optically active compounds.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (1R,2S)-2-aminocyclohexanol, also known as cis-2-Aminocyclohexanol, is the Tyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response and is involved in several signaling pathways leading to cytokine secretion, cell proliferation, and phagocytosis.

Mode of Action

It is known that the compound interacts with its target, potentially inhibiting its function . This interaction could lead to changes in the signaling pathways regulated by the Tyrosine-protein kinase SYK, affecting cellular functions such as cytokine secretion and cell proliferation.

Biochemical Pathways

The biochemical pathways affected by (1R,2S)-2-aminocyclohexanol are those regulated by the Tyrosine-protein kinase SYK. These include pathways involved in the immune response, such as the B cell receptor signaling pathway . The downstream effects of these pathway alterations could include changes in immune cell function and response.

Result of Action

The molecular and cellular effects of (1R,2S)-2-aminocyclohexanol’s action would likely involve changes in immune cell function due to alterations in the signaling pathways regulated by the Tyrosine-protein kinase SYK . These changes could potentially affect the body’s immune response.

Action Environment

The action, efficacy, and stability of (1R,2S)-2-aminocyclohexanol could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells .

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

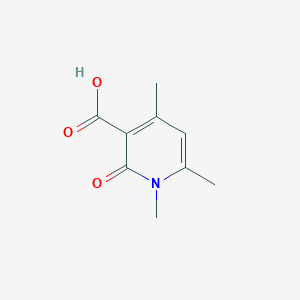

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

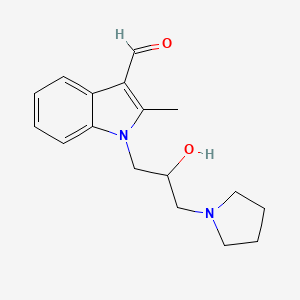

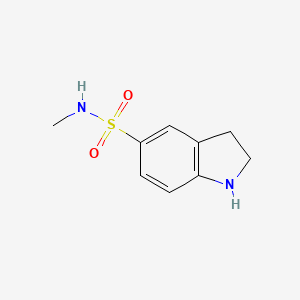

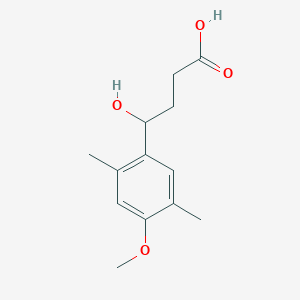

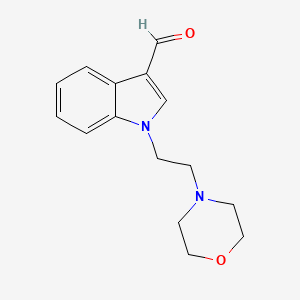

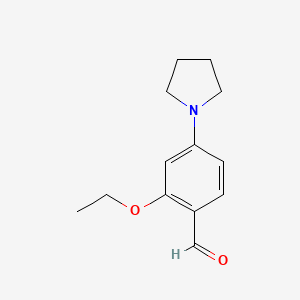

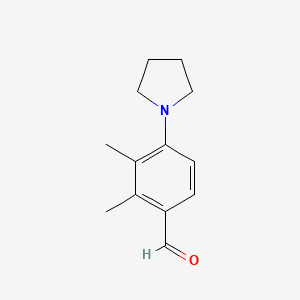

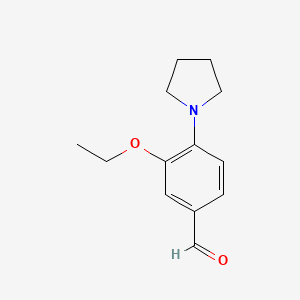

Feasible Synthetic Routes

Q1: What is unique about the reactivity of cis-2-aminocyclohexanol in N-alkylation reactions compared to its trans isomer?

A1: [] Unlike its trans counterpart, this compound shows resistance to dialkylation with lower alkylating agents, primarily forming N-monoalkyl derivatives. This difference in reactivity is attributed to the intramolecular hydrogen bonding between the hydroxyl and amino groups in the cis isomer. This hydrogen bond hinders the approach of a second alkylating agent, making the formation of N-dialkyl derivatives less favorable. [https://www.semanticscholar.org/paper/3381a6b6891a71cd1326e5a6c2ba61be5b5c7bcf]

Q2: How does acetylation of this compound differ from other alicyclic amines?

A2: [] Unlike other alicyclic amines that produce a mix of N-acetylated and N,N-diacetylated products when reacted with excess acetic anhydride, this compound predominantly yields the O,N-diacetyl derivative. This selectivity arises from the neighboring hydroxyl group participating in the reaction, leading to preferential acetylation of both the oxygen and nitrogen atoms. [https://www.semanticscholar.org/paper/492cb3df51530fa6913a265dba23ebba621b97d9]

Q3: Can this compound be used as a starting material for synthesizing enantiomerically pure compounds?

A3: [, ] Yes, this compound can be enzymatically resolved to obtain its enantiomers. These enantiomers serve as valuable chiral building blocks in the synthesis of more complex molecules, including the TRPML inhibitor trans-ML-SI3. This approach provides access to enantiomerically pure compounds crucial for medicinal chemistry and drug discovery. [https://www.semanticscholar.org/paper/75cfd166045e5cf66a18eef7d55d861d84b58b93, https://www.semanticscholar.org/paper/e91167d44da117394b7f6d8d8ddb2db864b3d9f1]

Q4: Can this compound derivatives be used as ligands in asymmetric catalysis?

A4: [] Yes, O,N-bis(diphenylphosphino) derivatives of this compound ("PONP") can act as chiral ligands in rhodium-based catalysts. These catalysts demonstrate enantioselective hydrogenation of dehydro-α-acylamino acids with high enantiomeric excess (ee), showcasing their potential for asymmetric synthesis applications. [https://www.semanticscholar.org/paper/6dc6f3e1cc19d2666effb57b555187d8fd725a2a]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)